An In-depth Technical Guide to the Synthesis and Manufacturing of C.I. Pigment Yellow 154 (C.I. 20730)
An In-depth Technical Guide to the Synthesis and Manufacturing of C.I. Pigment Yellow 154 (C.I. 20730)
For Researchers, Scientists, and Drug Development Professionals
Introduction
C.I. Pigment Yellow 154, also known by its Colour Index number 20730, is a high-performance benzimidazolone monoazo pigment. Its chemical name is N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo-2-[[2-(trifluoromethyl)phenyl]azo]butanamide, and it is registered under CAS number 68134-22-5.[1][2] This organic pigment is highly valued for its exceptional lightfastness, weather resistance, and thermal stability, making it suitable for demanding applications such as automotive coatings, industrial paints, high-grade printing inks, and plastics.[1][3][4] This technical guide provides a comprehensive overview of the synthesis and manufacturing methods of Pigment Yellow 154, including detailed experimental protocols for its precursors and the final product, quantitative data, and a process workflow diagram.
Physicochemical Properties
Pigment Yellow 154 is a greenish-yellow powder with excellent resistance to solvents and migration.[5] Its key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₈H₁₄F₃N₅O₃ |
| Molecular Weight | 405.33 g/mol |
| CAS Number | 68134-22-5 |
| C.I. Number | 11781 |
| Hue | Greenish Yellow |
| Lightfastness (1-8) | 8 |
| Heat Resistance | 180-210 °C |
| Acid Resistance (1-5) | 5 |
| Alkali Resistance (1-5) | 5 |
| Oil Absorption | 45-55 ml/100g |
Data compiled from various sources.
Synthesis and Manufacturing
The synthesis of Pigment Yellow 154 is a two-step process involving the preparation of two key intermediates: 5-acetoacetylaminobenzimidazolone (AABI) and the diazonium salt of 2-aminobenzotrifluoride. These intermediates are then combined in an azo coupling reaction to yield the final pigment.
Synthesis of Precursor 1: 5-Acetoacetylaminobenzimidazolone (AABI)
The synthesis of AABI is a multi-step process that begins with the formation of benzimidazolone, followed by nitration, reduction, and finally acetoacetylation.
Experimental Protocol:
A patented method for the synthesis of 5-acetoacetylaminobenzimidazolone reports a yield of 85-89% with a purity of >99% as determined by HPLC. The melting point of the product is greater than 350°C.
Step 1: Acetylization Reaction [6][7]
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Reactants:
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5-Amino-2-benzimidazolinone: 300 kg
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Diketene: 300 kg
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Acetic acid (36% mass content): 90 kg
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Alcohol-water mixed solvent (80% mass content): 4200 kg
-
-
Procedure:
-
Combine 5-Amino-2-benzimidazolinone, diketene, acetic acid, and the alcohol-water mixed solvent in a suitable reactor.
-
Heat the reaction mixture to 80°C.
-
Maintain the temperature and stir for 4 hours to carry out the acetylization reaction.
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After the reaction is complete, cool the mixture.
-
Filter the cooled mixture to isolate the solid product.
-
The final product is 5-acetoacetylaminobenzimidazolone.
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Synthesis of Precursor 2: Diazonium Salt of 2-Aminobenzotrifluoride
The second precursor is the diazonium salt of 2-aminobenzotrifluoride, which is prepared by the diazotization of 2-aminobenzotrifluoride (also known as 2-(Trifluoromethyl)benzenamine).
Experimental Protocol:
The following protocol is based on a patented method for the diazotization of a substituted aromatic amine.[8]
-
Reactants:
-
2-Aminobenzotrifluoride (o-trifluoromethyl aniline): 16.1 g (0.1 mol)
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98% Sulfuric acid: 160 mL
-
Sodium nitrite: 7.05 g (0.1 mol)
-
Ice-cold water: 200 mL
-
-
Procedure:
-
Dissolve 16.1 g of 2-aminobenzotrifluoride in 160 mL of 98% sulfuric acid in a reaction vessel.
-
Cool the mixture to 0°C using an ice-salt bath.
-
Slowly add 7.05 g of sodium nitrite in batches, maintaining the temperature at 0°C.
-
After the addition is complete, remove the ice-salt bath and allow the reaction to proceed at room temperature for 1 hour.
-
Pour the reaction mixture into 200 mL of ice-cold water to precipitate the diazonium salt.
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Final Synthesis of C.I. Pigment Yellow 154: Azo Coupling Reaction
The final step is the coupling of the diazonium salt of 2-aminobenzotrifluoride with 5-acetoacetylaminobenzimidazolone (AABI).
Experimental Protocol:
This protocol is derived from a patent for the preparation of Pigment Yellow 154.[9]
-
Reactants:
-
5-Acetoacetylaminobenzimidazolone (AABI)
-
Aqueous solution of liquid alkali (e.g., sodium hydroxide)
-
Hydrochloric acid or acetic acid
-
Sodium acetate
-
Diazo liquid (prepared as described above)
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Polar solvent (e.g., N,N-dimethylformamide)
-
-
Procedure:
-
In a coupling kettle, dissolve AABI in an aqueous solution of liquid alkali with stirring.
-
Add hydrochloric acid or acetic acid to precipitate the AABI as a fine suspension.
-
Add sodium acetate to buffer the solution.
-
Cool the suspension.
-
Slowly add the prepared diazo liquid to the cooled AABI suspension to initiate the coupling reaction.
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After the coupling is complete, heat the mixture.
-
Filter and wash the resulting solid to obtain the crude Pigment Yellow 154.
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For pigmentation (particle size and crystal form optimization), create a pulp of the crude pigment in a polar solvent.
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Heat the pulp to dissolve and then precipitate the pigment.
-
Filter, wash, and dry the final product.
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A specific example from a patent yielded 33.6 grams of C.I. Pigment Yellow 154 from 38.7 grams of crude pigment powder after recrystallization from N,N-dimethylformamide.[9]
Manufacturing Process Workflow
The industrial manufacturing of C.I. Pigment Yellow 154 involves a series of specialized equipment to handle the chemical reactions and subsequent processing steps. A patent for Pigment Yellow 154 synthesis equipment outlines a typical setup.[1]
References
- 1. CN212864622U - Pigment yellow 154 synthesis equipment - Google Patents [patents.google.com]
- 2. Butanamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo-2-(2-(2-(trifluoromethyl)phenyl)diazenyl)- | C18H14F3N5O3 | CID 109160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pigment Yellow 154 [dyestuffintermediates.com]
- 4. epsilonpigments.com [epsilonpigments.com]
- 5. zeyachem.net [zeyachem.net]
- 6. CN103664794B - A kind of preparation method of 5-acetoacetylaminobenzimidazolone - Google Patents [patents.google.com]
- 7. CN103664794A - Preparation method for 5-acetoacetlamino benzimdazolone - Google Patents [patents.google.com]
- 8. CN1262292A - Process for preparing organic yellow benzimidazoleone pigments - Google Patents [patents.google.com]
- 9. CN102796399A - Preparation method of high-color strength C. I. pigment yellow 154 - Google Patents [patents.google.com]
